Trihexyphenidyl hydrochloride

概要

説明

トリヘキシフェニジル塩酸塩は、主にパーキンソン病の症状や薬物誘発性錐体外路症状の治療に使用される合成抗痙攣薬です。 これは、抗コリン薬の一種に属し、硬直、振戦、痙攣、筋肉の制御不良の軽減に効果があることで知られています .

2. 製法

合成経路と反応条件: トリヘキシフェニジル塩酸塩の調製には、いくつかの段階が含まれます。まず、中間体プロピオフェノンピペリジル塩酸塩を合成します。 この中間体は、次に、グリニャール試薬(通常、メチル第三ブチルエーテルなどの溶媒の存在下)を使用してグリニャール反応に付されます。メチル第三ブチルエーテルは、安全上の理由から従来使用されていたジエチルエーテルに代わるものです .

工業生産方法: 工業的な設定では、トリヘキシフェニジル塩酸塩の合成は同様の経路に従いますが、より大規模に行われます。プロセスには、中間体の調製、続いて粗生成物への変換、続いて最終生成物を得るための精製が含まれます。 より安全な溶媒の使用と最適化された反応条件により、生産プロセスの効率と安全性が確保されます .

準備方法

Synthetic Routes and Reaction Conditions: The preparation of Trihexyphenidyl Hydrochloride involves several steps. Initially, intermediate propiophenone piperidyl hydrochloride is synthesized. This intermediate is then subjected to a Grignard reaction using a Grignard reagent, typically in the presence of a solvent like methyl tertiary butyl ether, which replaces the traditionally used diethyl ether due to safety concerns .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the preparation of the intermediate, followed by its conversion to the crude product, which is then refined to obtain the final product. The use of safer solvents and optimized reaction conditions ensures the efficiency and safety of the production process .

化学反応の分析

反応の種類: トリヘキシフェニジル塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: 特定の条件下で酸化され、対応する酸化生成物を生成する可能性があります。

還元: 還元反応により、さまざまな還元形態に変換することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化リチウムアルミニウムなどの還元剤が頻繁に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化によりヒドロキシル化誘導体が生成される場合があり、一方、置換によりさまざまな官能基が分子に導入される可能性があります .

4. 科学研究の応用

トリヘキシフェニジル塩酸塩は、科学研究において幅広い用途があります。

化学: 分析化学において、方法開発とバリデーションのための基準化合物として使用されます.

生物学: 抗コリン薬が生物系に与える影響を研究するためのツールとして役立ちます.

科学的研究の応用

FDA-Approved Indications

Trihexyphenidyl hydrochloride is predominantly indicated for:

- Parkinson's Disease: It is effective in alleviating symptoms such as tremors, rigidity, and bradykinesia associated with Parkinson's disease. The drug is often used as an adjunct to levodopa therapy, enhancing overall symptom control .

- Drug-Induced Extrapyramidal Symptoms: Trihexyphenidyl is utilized to manage extrapyramidal side effects resulting from first-generation antipsychotic medications, such as haloperidol and fluphenazine. It helps reduce symptoms like oculogyric crises and dyskinetic movements .

Off-Label Uses

In addition to its approved indications, this compound has several off-label applications:

- Dystonia: It is used in patients with dystonia, particularly in children with cerebral palsy, to manage involuntary muscle contractions .

- Essential Tremor and Akathisia: The drug may be prescribed for essential tremor and akathisia, providing symptomatic relief .

- Organophosphate Poisoning: Trihexyphenidyl has shown efficacy as an antidote for organophosphate poisoning, surpassing atropine in counteracting cholinergic crises .

- Other Dyskinesias: Preliminary studies suggest potential benefits in treating Huntington's chorea and spasmodic torticollis .

Case Study 1: Malignant Hyperthermia

A notable case involved a 55-year-old male patient who developed malignant hyperthermia and severe hyponatremia attributed to high doses of trihexyphenidyl. After discontinuation of the drug, the patient's fever and sodium levels normalized within days, highlighting the importance of monitoring for adverse reactions during treatment .

Case Study 2: Efficacy in Parkinson's Disease

A controlled study demonstrated that patients receiving trihexyphenidyl alongside levodopa experienced significant improvements in motor symptoms compared to those on placebo. This underscores the drug's role as an effective adjunct therapy in managing Parkinson’s disease .

Data Summary

| Application | Type | Evidence Level |

|---|---|---|

| Parkinson's Disease | FDA-Approved | Strong |

| Drug-Induced Extrapyramidal Symptoms | FDA-Approved | Strong |

| Dystonia | Off-Label | Moderate |

| Essential Tremor | Off-Label | Preliminary |

| Organophosphate Poisoning | Off-Label | Moderate |

作用機序

トリヘキシフェニジル塩酸塩は、非選択的なムスカリン性アセチルコリン受容体拮抗薬として作用することで、その効果を発揮します。主に中枢神経系に存在するムスカリン性受容体のM1サブタイプに高い親和性で結合します。 アセチルコリンの作用を阻害することで、脳内におけるアセチルコリンとドーパミンとのバランスを取り戻すのに役立ち、パーキンソン病の症状を軽減します .

類似の化合物:

ベンztropine: パーキンソン病や錐体外路症状の治療に使用される別の抗コリン薬です.

ジフェンヒドラミン: 抗ヒスタミン作用と抗コリン作用を持つ抗ヒスタミン薬で、パーキンソン病の症状の一部を軽減するためにも使用されます.

比較:

トリヘキシフェニジル塩酸塩対ベンztropine: 両方ともパーキンソン病の症状を管理するために使用されますが、トリヘキシフェニジル塩酸塩は中枢ムスカリン性受容体に対する親和性が高いため、特定の症例ではより効果的です.

トリヘキシフェニジル塩酸塩対ジフェンヒドラミン: 両方とも抗コリン作用がありますが、ジフェンヒドラミンは主に抗ヒスタミン薬であり、トリヘキシフェニジル塩酸塩に比べてパーキンソン病の症状の治療には効果が低いです.

トリヘキシフェニジル塩酸塩は、中枢ムスカリン性受容体に対する特定の作用により、パーキンソン病とその関連状態の管理において貴重な薬物となっています。

類似化合物との比較

Benztropine: Another antimuscarinic agent used to treat Parkinson’s disease and extrapyramidal symptoms.

Diphenhydramine: An antihistamine with antimuscarinic properties, also used to relieve some symptoms of Parkinson’s disease.

Comparison:

Trihexyphenidyl Hydrochloride vs. Benztropine: Both are used to manage Parkinson’s disease symptoms, but this compound has a higher affinity for central muscarinic receptors, making it more effective in certain cases.

This compound vs. Diphenhydramine: While both have antimuscarinic effects, Diphenhydramine is primarily an antihistamine and is less potent in treating Parkinson’s disease symptoms compared to this compound.

This compound stands out due to its specific action on central muscarinic receptors, making it a valuable drug in the management of Parkinson’s disease and related conditions.

生物活性

Trihexyphenidyl hydrochloride is a muscarinic antagonist primarily used in the management of Parkinson's disease and drug-induced extrapyramidal disorders. This article delves into its biological activity, pharmacodynamics, pharmacokinetics, and notable case studies that illustrate its clinical implications.

Trihexyphenidyl acts as a non-selective antagonist of muscarinic acetylcholine receptors (mAChRs), with a stronger affinity for the M1 and M4 subtypes. By blocking these receptors, it reduces the effects of acetylcholine, thereby alleviating symptoms associated with Parkinson's disease such as tremors and rigidity. Additionally, it may enhance dopamine release in the striatum indirectly through modulation of nicotinic acetylcholine receptor neurotransmission .

Pharmacokinetics

- Absorption : Trihexyphenidyl is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (C_max) of approximately 7.2 ng/mL within 1.3 hours (T_max) after administration .

- Half-Life : The mean elimination half-life is about 3.2 hours, indicating a relatively short duration of action that necessitates multiple daily doses for sustained effect .

- Elimination : The drug is primarily excreted unchanged in urine .

Adverse Effects and Toxicity

While generally effective, trihexyphenidyl can cause significant adverse effects due to its anticholinergic properties. Common side effects include:

- Dry mouth

- Blurred vision

- Constipation

- Cognitive impairment

In cases of overdose, symptoms may escalate to severe agitation, hallucinations, and hyperthermia. A notable case reported malignant hyperthermia and syndrome of inappropriate antidiuretic hormone secretion (SIADH) linked to high doses of trihexyphenidyl, highlighting the need for careful dosage management .

Case Study 1: Malignant Hyperthermia Induced by Trihexyphenidyl

A 55-year-old male with Parkinson's disease experienced high fever and severe hyponatremia after taking trihexyphenidyl at a high dosage (6 mg three times daily). Initially misdiagnosed with pneumonia, further investigation revealed that discontinuation of trihexyphenidyl led to normalization of body temperature and serum sodium levels over three days . This case underscores the potential for trihexyphenidyl to disrupt hypothalamic function, leading to abnormal secretion of antidiuretic hormone.

Research Findings

Recent studies have explored the cognitive effects of trihexyphenidyl. An investigation showed that acute administration impaired total recall significantly in subjects, indicating potential risks for cognitive function in patients receiving this medication .

Summary Table: Key Pharmacological Properties

| Property | Value |

|---|---|

| Drug Class | Antimuscarinic |

| Primary Use | Parkinson's disease |

| C_max | 7.2 ng/mL |

| T_max | 1.3 hours |

| Half-Life | 3.2 hours |

| Excretion | Urine (unchanged) |

| Common Side Effects | Dry mouth, blurred vision |

| Severe Risks | Hyperthermia, SIADH |

特性

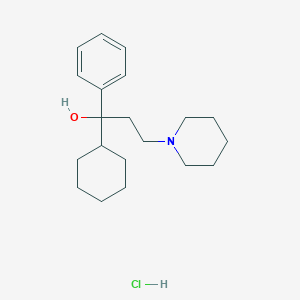

IUPAC Name |

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDWJJTJNXAKQKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H32ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

144-11-6 (Parent) | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8045802 | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID855814 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52-49-3 | |

| Record name | (±)-Trihexyphenidyl hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trihexyphenidyl hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000052493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8045802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trihexyphenidyl hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.130 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIHEXYPHENIDYL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AO61G82577 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。